molecular formula C7H5BrF3N B13946118 4-bromo-N-(trifluoromethyl)aniline

4-bromo-N-(trifluoromethyl)aniline

Cat. No.: B13946118
M. Wt: 240.02 g/mol
InChI Key: BKJSWNBGYXBBOL-UHFFFAOYSA-N
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Description

4-Bromo-N-(trifluoromethyl)aniline is an organic compound with the chemical formula C7H5BrF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-N-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .

Another method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent. This compound is added to a solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane, and the reaction is conducted at temperatures between -10°C and 0°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

4-Bromo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

4-bromo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5BrF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H

InChI Key

BKJSWNBGYXBBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(F)(F)F)Br

Origin of Product

United States

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